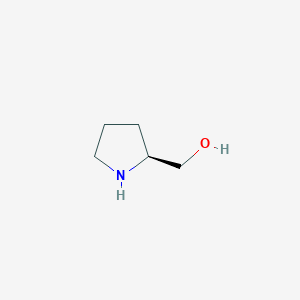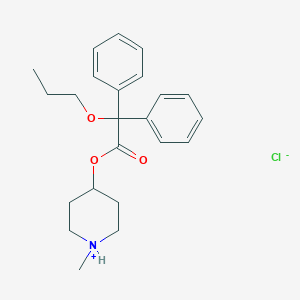
Roxbin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxbin B is a synthetic compound that has been extensively researched in recent years due to its potential applications in scientific research. This compound is known for its ability to stimulate the production of specific proteins in cells, making it a valuable tool for studying cellular processes and mechanisms.
Applications De Recherche Scientifique
Structural Revision and Synthesis of Roxbin B :
- Roxbin B was initially synthesized based on a proposed structure, but it was later found that the synthesized compound did not match the natural Roxbin B. Further analysis revealed that Roxbin B is actually cuspinin, a compound with a specific structural formula: 1-O-galloyl-2,3-(R);4,6-(S)-bis-O-hexahydroxydiphenoyl-β-d-glucose. This discovery was confirmed through total synthesis, demonstrating the importance of accurate structural determination in natural product chemistry (Yamaguchi et al., 2013).
Synthesis of Proposed Structure of Roxbin B :
- A study focused on synthesizing a proposed structure of Roxbin B. This involved developing a new method for preparing the hexahydroxydiphenoyl (HHDP) bridge. The synthesized compound, however, was not identical to natural Roxbin B, highlighting the complexities and challenges in replicating natural compounds (Yamaguchi et al., 2012).
Roxbins A and B from Rosa roxburghii Fruits :
- The research on Rosa roxburghii fruits led to the isolation of two new hydrolyzable tannins: Roxbin A and Roxbin B, along with other compounds. The study detailed the chemical structures of these new tannins based on chemical and spectral evidence, contributing to our understanding of the phytochemical composition of Rosa roxburghii (Yoshida et al., 1987).
Propriétés
Numéro CAS |
109742-46-3 |
|---|---|
Nom du produit |
Roxbin B |
Formule moléculaire |
C41H28O26 |
Poids moléculaire |
936.6 g/mol |
Nom IUPAC |
(8,9,10,13,14,15,27,28,29,32,33,34-dodecahydroxy-5,18,24,37-tetraoxo-2,4,19,23,38-pentaoxaheptacyclo[20.17.0.03,20.06,11.012,17.025,30.031,36]nonatriaconta-6,8,10,12,14,16,25,27,29,31,33,35-dodecaen-21-yl) 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)65-34-33-19(7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54)63-41-35(34)66-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)67-41)6-18(47)28(52)32(23)56/h1-6,19,33-35,41-56H,7H2 |
Clé InChI |
ACMCMQPOKYONNT-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
SMILES canonique |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Synonymes |
cuspinin roxbin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




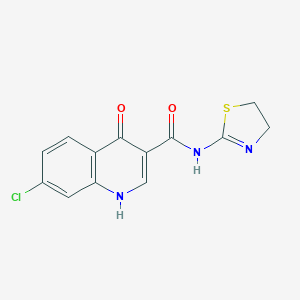
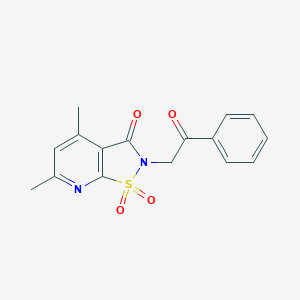
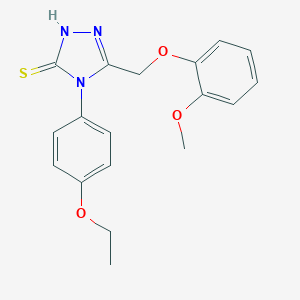

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)




